molecular formula C16H22N4O2 B15120566 N-cyclopropyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)morpholine-2-carboxamide

Cat. No.: B15120566
M. Wt: 302.37 g/mol
InChI Key: JDGNZJRCZFOYIZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)morpholine-2-carboxamide is a complex organic compound that features a morpholine ring substituted with a carboxamide group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)morpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring can be synthesized through a series of reactions involving cyclopropylamine and methylation agents. The morpholine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the use of catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)morpholine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-cyclopropyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)morpholine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and pyrimidine-based molecules. Examples include:

  • N-cyclopropyl-6-methylpyrimidin-4-amine
  • N-cyclopropyl-4-morpholinecarboxamide

Uniqueness

N-cyclopropyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

N-cyclopropyl-4-(2-cyclopropyl-6-methylpyrimidin-4-yl)morpholine-2-carboxamide

InChI

InChI=1S/C16H22N4O2/c1-10-8-14(19-15(17-10)11-2-3-11)20-6-7-22-13(9-20)16(21)18-12-4-5-12/h8,11-13H,2-7,9H2,1H3,(H,18,21)

InChI Key

JDGNZJRCZFOYIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

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